molecular formula C9H7BrClNO B1377253 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 1404367-56-1

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one

Katalognummer: B1377253
CAS-Nummer: 1404367-56-1
Molekulargewicht: 260.51 g/mol
InChI-Schlüssel: HGGUWHWVJPOCLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one ( 1404367-56-1) is a high-value dihydroquinolinone derivative offered as a key chemical intermediate for advanced pharmaceutical research and organic synthesis. With a molecular formula of C 9 H 7 BrClNO and a molecular weight of 260.52 g/mol, this compound serves as a crucial precursor in medicinal chemistry, particularly in the development of novel therapeutics targeting bromodomain proteins . This compound is specifically recognized for its role as a chemical intermediate in the synthesis of aryl-substituted dihydroquinolinones, a class of compounds investigated as potent bromodomain inhibitors . Bromodomain inhibition is a promising therapeutic mechanism for targeting transcriptional regulators involved in cancer, inflammatory diseases, and autoimmune disorders. Research applications for derivatives of this compound include potential investigations into various cancers such as brain tumors, glioblastoma, pancreatic carcinoma, breast cancer, lung cancer, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis . The strategic bromo- and chloro- substitution pattern on the dihydroquinolinone core provides multiple synthetic handles for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse structure-activity relationships. Our product is provided with high purity and requires storage sealed in a dry environment at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name

6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGUWHWVJPOCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through inhibition of bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes. The inhibition of these domains can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders .

Therapeutic Applications

The compound has shown promise in several areas:

  • Cancer Treatment : It has been implicated in the treatment of hematologic malignancies and solid tumors by acting as a bromodomain inhibitor . This mechanism is particularly relevant for cancers where epigenetic regulation plays a critical role.
  • Autoimmune Disorders : There is potential for this compound to be used in treating autoimmune conditions due to its ability to modulate immune responses through bromodomain inhibition .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations provide insights into structure-activity relationships (SAR) that inform the design of more potent analogs.

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResults
Bromodomain InhibitionEffective against various cancer cell lines
Nitric Oxide Synthase InhibitionPotent selective inhibitors identified
Antimycobacterial ActivityCompounds exhibited significant activity against Mycobacterium tuberculosis

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a series of quinolinone-based compounds were tested against M. tuberculosis, with several showing superior activity compared to standard treatments .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile. Some studies indicate that certain derivatives may exhibit toxicity at higher concentrations; thus, further investigation into their pharmacokinetics and toxicology is warranted .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. It has shown promise in:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research highlights its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways. This suggests potential as an anticancer agent.
  • Neurological Applications : Some studies propose that it may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

The biological mechanisms through which 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one operates include:

  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in metabolic pathways, altering cellular processes and potentially leading to therapeutic effects.
  • Cell Signaling Modulation : It may influence cell signaling pathways that are crucial for cell survival and proliferation, which is particularly relevant in cancer research .

Industrial Applications

In addition to its medicinal uses, this compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .
  • Material Science : The unique properties imparted by the halogen substituents allow for the development of new materials with enhanced thermal stability and reactivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinolinone derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting further exploration as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria. It demonstrated effective inhibition against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antibiotic candidate.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituent patterns. Key comparisons include:

Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone)
  • Substituents : A 7-butoxy group linked to a piperazine moiety and dichlorophenyl group.
  • Activity : Functions as a dopamine D2 receptor partial agonist, used in schizophrenia treatment. The extended alkoxy chain and bulky piperazine enhance receptor binding .
  • Comparison : Unlike 6-bromo-7-chloro derivatives, aripiprazole’s activity relies on its extended side chain rather than halogenated aromatic rings.
CHNQD-00603 (4-Phenyl-3-methoxy-4-hydroxy-3,4-dihydroquinolin-2(1H)-one)
  • Substituents : Methoxy (C3) and hydroxyl (C4) groups on a 4-phenyl backbone.
  • Activity : Promotes osteogenic differentiation in bone marrow stromal cells (BMSCs) via upregulation of Runx2 and ALP .
  • Comparison : The bromo-chloro derivative’s halogen substituents may hinder hydrogen bonding critical for osteogenesis but improve membrane permeability for CNS targets.
7-Bromo-3,4-dihydroquinolin-2(1H)-one
  • Substituents : Bromine at position 5.
  • Applications : Intermediate in synthesizing bitopic ligands for muscarinic acetylcholine receptors .
  • Comparison: The additional chlorine at position 6 in the target compound may confer steric effects that alter receptor selectivity compared to mono-halogenated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives. A common approach involves halogenation of a dihydroquinolinone precursor. For example, bromination and chlorination steps are performed using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C). Intermediates are characterized via NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. Purity is assessed via HPLC (>98%), while structural elucidation relies on ¹H/¹³C NMR, focusing on key signals: the carbonyl group at δ ~170 ppm (¹³C) and aromatic protons in the δ 6.8–7.5 ppm range (¹H). X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers handle light sensitivity and storage conditions for this compound?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen). Use low-actinic glassware during experiments. Degradation is monitored via TLC or HPLC; exposure to moisture or heat accelerates decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact selectivity in neuronal nitric oxide synthase (nNOS) inhibition?

  • Methodological Answer : SAR studies reveal that the bromo and chloro substituents at positions 6 and 7 enhance nNOS binding affinity by interacting with hydrophobic pockets in the enzyme’s active site. Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate these interactions. Selectivity over endothelial NOS (eNOS) is achieved by optimizing steric bulk to avoid hydrogen bonding with eNOS-specific residues .

Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. To address this:

Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots.

Use BBB permeability models (PAMPA-BBB) or modify the structure with prodrug moieties (e.g., ester groups).

Validate efficacy in neuropathic pain models (e.g., rat spinal nerve ligation) with pharmacokinetic profiling .

Q. How can synthetic byproducts (e.g., dehalogenated derivatives) be minimized during large-scale synthesis?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):

  • Catalyst screening : Pd/C or CuI for selective halogen retention.
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) reduce side reactions.
  • Temperature control : Maintain <50°C to prevent C–Br bond cleavage.
    Byproducts are monitored via GC-MS and mitigated via column chromatography (silica gel, hexane/EtOAc) .

Q. What mechanistic insights explain the compound’s efficacy in neuropathic pain models?

  • Methodological Answer : The compound reduces nitric oxide (NO) production by competitively inhibiting nNOS binding to tetrahydrobiopterin (BH₄). In vivo efficacy is confirmed via:

  • Behavioral assays : Von Frey filament tests for mechanical allodynia.
  • Biochemical assays : ELISA for spinal cord NO levels.
  • Immunohistochemistry : Reduced c-Fos expression in dorsal horn neurons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.